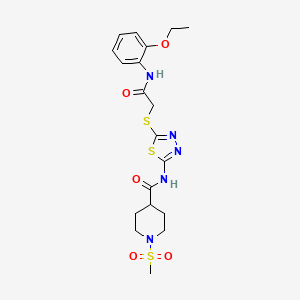![molecular formula C19H12F3N3O2S2 B2694246 7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1114597-35-1](/img/structure/B2694246.png)
7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline ring, and a trifluoromethylphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiazole ring, followed by the construction of the quinazoline ring system. The final step involves the introduction of the trifluoromethylphenyl group and the carboxamide functionality. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and quinazoline rings can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Compared to other thiazoloquinazolines, 7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
- 7-methyl-5-oxo-1-sulfanylidene-N-phenyl-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- 7-methyl-5-oxo-1-sulfanylidene-N-[4-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
These compounds share a similar core structure but differ in the substituents attached to the quinazoline ring, leading to variations in their chemical and biological properties.
Propiedades
IUPAC Name |
7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S2/c1-9-5-6-13-12(7-9)16(26)24-15-14(29-18(28)25(13)15)17(27)23-11-4-2-3-10(8-11)19(20,21)22/h2-8H,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUCZHHIGMXNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC=CC(=C4)C(F)(F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2694165.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/new.no-structure.jpg)
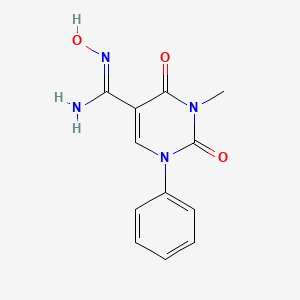
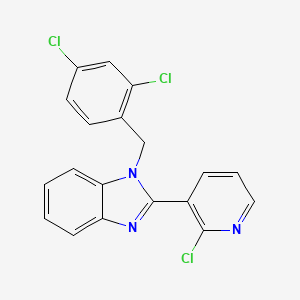

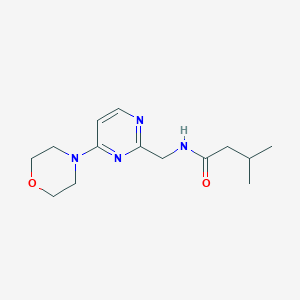
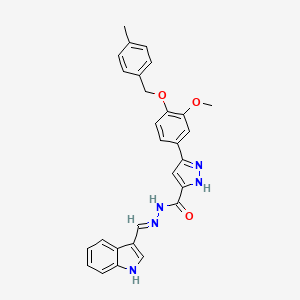
![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2694178.png)
![Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2694180.png)
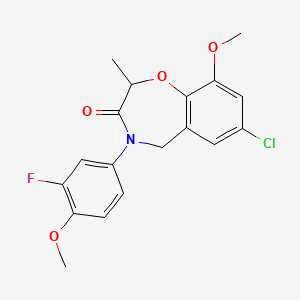
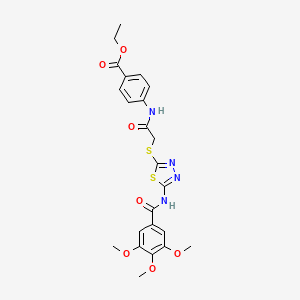
![4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2694185.png)
